![molecular formula C27H18Cl2N4O2 B12455626 2-[(E)-{[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-4-[(E)-(4-chlorophenyl)diazenyl]phenol](/img/structure/B12455626.png)
2-[(E)-{[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-4-[(E)-(4-chlorophenyl)diazenyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-{[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-4-[(E)-(4-chlorophenyl)diazenyl]phenol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxazole ring, a diazenyl group, and multiple chlorinated phenyl groups, making it a subject of interest for researchers in chemistry, biology, and materials science.
Métodos De Preparación
The synthesis of 2-[(E)-{[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-4-[(E)-(4-chlorophenyl)diazenyl]phenol involves several steps, including the formation of the benzoxazole ring and the introduction of the diazenyl group. Common synthetic routes include:
Formation of Benzoxazole Ring: This step typically involves the cyclization of o-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions.
Introduction of Diazenyl Group: The diazenyl group can be introduced through a diazotization reaction, where an aromatic amine is treated with nitrous acid, followed by coupling with a phenol derivative.
Final Assembly: The final step involves the condensation of the benzoxazole derivative with the diazenyl-substituted phenol under controlled conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Análisis De Reacciones Químicas
2-[(E)-{[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-4-[(E)-(4-chlorophenyl)diazenyl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the diazenyl group to an amine.
Coupling Reactions: The diazenyl group can participate in coupling reactions with other aromatic compounds, forming azo dyes.
Aplicaciones Científicas De Investigación
2-[(E)-{[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-4-[(E)-(4-chlorophenyl)diazenyl]phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 2-[(E)-{[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-4-[(E)-(4-chlorophenyl)diazenyl]phenol involves its interaction with specific molecular targets. The compound’s diazenyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the benzoxazole ring can intercalate with DNA, disrupting replication and transcription processes.
Comparación Con Compuestos Similares
Similar compounds to 2-[(E)-{[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-4-[(E)-(4-chlorophenyl)diazenyl]phenol include:
2-[(E)-{[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-4-[(E)-(4-bromophenyl)diazenyl]phenol: Similar structure with a bromine atom instead of chlorine.
2-[(E)-{[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-4-[(E)-(4-methylphenyl)diazenyl]phenol: Contains a methyl group instead of chlorine on the diazenyl-substituted phenol.
2-[(E)-{[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-4-[(E)-(4-nitrophenyl)diazenyl]phenol: Features a nitro group instead of chlorine.
Propiedades
Fórmula molecular |
C27H18Cl2N4O2 |
|---|---|
Peso molecular |
501.4 g/mol |
Nombre IUPAC |
2-[[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]iminomethyl]-4-[(4-chlorophenyl)diazenyl]phenol |
InChI |
InChI=1S/C27H18Cl2N4O2/c1-16-2-3-17(27-31-24-14-20(29)6-11-26(24)35-27)13-23(16)30-15-18-12-22(9-10-25(18)34)33-32-21-7-4-19(28)5-8-21/h2-15,34H,1H3 |
Clave InChI |
MUDUIIQEVORQTB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl)N=CC4=C(C=CC(=C4)N=NC5=CC=C(C=C5)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,3'-Methanediylbis[6-({[4-(propan-2-yl)phenoxy]acetyl}amino)benzoic acid]](/img/structure/B12455569.png)
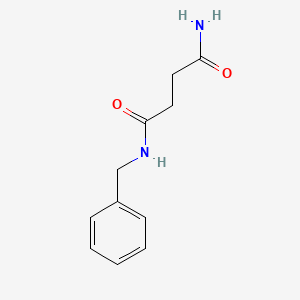
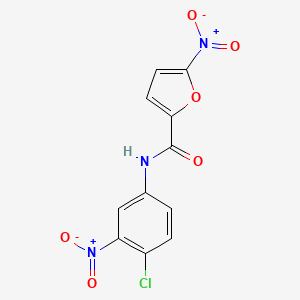
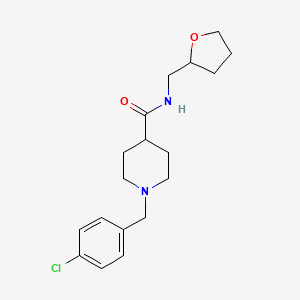

![4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N-(2-methylphenyl)phthalazin-1-amine](/img/structure/B12455596.png)
![5-[(4-Hydroxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12455598.png)
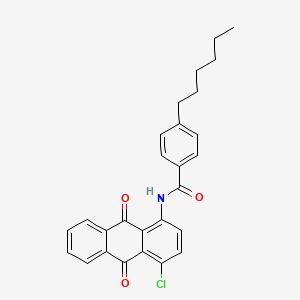
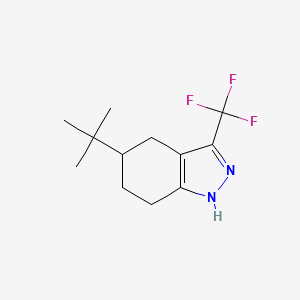
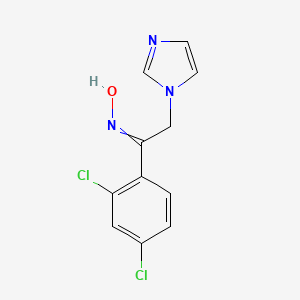
![5-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}pyrimidine-2,4-diol](/img/structure/B12455620.png)
![4-(2,4-dichlorophenoxy)-N'-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}butanehydrazide](/img/structure/B12455632.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(4-chlorobenzyl)amino]ethylidene}-5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12455635.png)
